![molecular formula C13H13N5O B11863673 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine CAS No. 129409-65-0](/img/structure/B11863673.png)
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine
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Overview
Description
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine typically involves the reaction of a purine derivative with a 4-methylbenzyl halide in the presence of a base. A common synthetic route includes:
Starting Materials: 6-chloropurine and 4-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80-100°C).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the purine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, interference with DNA/RNA synthesis, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A purine derivative with a benzyl group, known for its use in plant growth regulation.
6-Methylaminopurine: Another purine derivative with a methyl group, studied for its biological activities.
Uniqueness
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for research and development.
Biological Activity
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine, a purine derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy-substituted phenyl group attached to the purine base, which enhances its solubility and binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit enzymes involved in cellular processes. For instance, it may inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in tumor cells.
- Interaction with Receptors : It interacts with various receptors that play roles in cancer therapy and other diseases. Binding affinity studies have shown that this compound can effectively target specific molecular pathways.
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma .
Table 1: Biological Activity Overview
Activity Type | Assay Type | Target/Cell Line | IC50/Effect |
---|---|---|---|
Cytotoxicity | MTT Assay | 4T1 murine mammary carcinoma | Significant cytotoxicity |
Enzyme Inhibition | Tubulin Polymerization | Cancer cell lines | Inhibits polymerization |
Receptor Binding | Binding Affinity Assay | Various receptors | High binding affinity |
Structure-Activity Relationship (SAR)
The presence of the methoxy group in this compound is crucial for its biological activity. Structural analogs with different substituents have been synthesized to evaluate their effects on activity:
Compound Name | Unique Features | Biological Activity |
---|---|---|
6-(4-hydroxyphenyl)-7H-purin-2-amine | Hydroxy group instead of methoxy | Reduced activity compared to target compound |
6-(4-chlorophenyl)-7H-purin-2-amine | Chlorine substituent | Altered binding profile |
6-(4-methylphenyl)-7H-purin-2-amine | Methyl group instead of methoxy | Enhanced lipophilicity |
Case Studies
- Anticancer Activity : A study explored the anticancer properties of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 μM .
- Inhibition of Tubulin Polymerization : In vitro assays demonstrated that this compound effectively inhibited tubulin polymerization in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics .
- Receptor Interaction Studies : Binding assays revealed that the compound exhibits high affinity for specific receptors involved in cancer progression, indicating its potential as a targeted therapy.
Properties
CAS No. |
129409-65-0 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-2-4-9(5-3-8)6-19-12-10-11(16-7-15-10)17-13(14)18-12/h2-5,7H,6H2,1H3,(H3,14,15,16,17,18) |
InChI Key |
LTICVMSDFXJSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
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